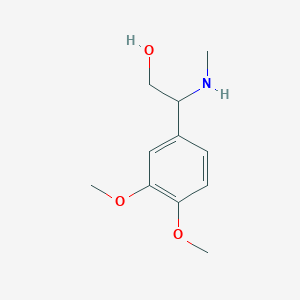![molecular formula C21H19N5OS B2871690 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034287-71-1](/img/structure/B2871690.png)
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrazole ring, a pyrazine ring, a thiophene ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the individual rings and the attachment of the functional groups. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of pyrazine and pyrazole derivatives can involve condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The structure can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound, like other organic compounds, can undergo a variety of chemical reactions. For example, it can participate in condensation reactions . The exact reactions it can undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be soluble in organic solvents but insoluble in water, similar to other thiophene derivatives . Its reactivity can be analyzed using quantum chemical parameters such as the HOMO-LUMO energy gap .Scientific Research Applications
Synthesis and Characterization
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide and its derivatives have been a subject of intense research due to their interesting chemical and physical properties. A study by Ahmad et al. (2021) explored the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the compound of interest. Through Suzuki cross-coupling reactions, they synthesized a series of compounds, which were then characterized by NMR, mass spectrometry, and DFT calculations to study their electronic and nonlinear optical properties. This research demonstrates the compound's potential in electronic applications due to its hyperpolarizability and the effect of various substituents on its electronic properties (Ahmad et al., 2021).
Molecular Structure Analysis
In another related study, Kumara et al. (2018) synthesized a novel pyrazole derivative, which shares a common structural motif with the compound . The study provided detailed characterization through spectral methods and X-ray crystal structure analysis. The molecular structure was further analyzed through Hirshfeld surface analysis and DFT calculations, highlighting the compound's potential in structural and electronic analysis. This type of research is crucial for understanding the molecular architecture and designing new compounds with desired physical and chemical properties (Kumara et al., 2018).
Biological Activity
The synthesis and characterization of some new benzo[b]thiophene derivatives, including those structurally related to this compound, have been explored for their wide spectrum of pharmacological properties. Isloor et al. (2010) synthesized derivatives starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and screened them for antibacterial, antifungal, and anti-inflammatory activities. Many molecules in this study were found to possess potent biological activities, indicating the therapeutic potential of such compounds (Isloor et al., 2010).
Anticancer Evaluation
Research into pyrazole derivatives as anticancer agents has shown promising results. A study by Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as potential anti-tumor agents against hepatocellular carcinoma cell lines. The study demonstrated that some compounds exhibited significant anticancer activity, highlighting the potential of such compounds in cancer therapy (Gomha et al., 2016).
Future Directions
Future research could focus on further exploring the synthesis of this compound and similar compounds, as well as investigating their potential biological activities. This could include testing the compound for activity against various biological targets, and optimizing its structure for increased activity and reduced toxicity .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-21(20-11-15-3-1-2-4-19(15)28-20)24-9-10-26-18(14-5-6-14)12-16(25-26)17-13-22-7-8-23-17/h1-4,7-8,11-14H,5-6,9-10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGSXTPKXFUSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4S3)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)


![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)

![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)

![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
![ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)

